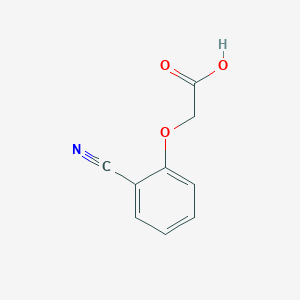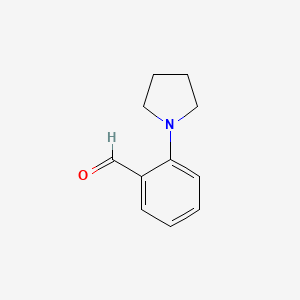
3-(3-Methoxy-phenylamino)-propionitrile
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This includes both the reactants that it can react with and the products that it can form.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 3-(3-Methoxy-phenylamino)-propionitrile and its derivatives are primarily utilized in the synthesis of various chemical compounds. For instance, it has been involved in the hydrolysis process leading to the formation of corresponding propionamides, with these compounds exhibiting weak antibacterial activity. This indicates its potential role in the development of new antibacterial agents (Arutyunyan et al., 2014).
Applications in Energy Technology
In the field of renewable energy, specifically in improving the stability of dye-sensitized solar cells (DSSCs), a variant of the compound (3-methoxypropionitrile) is mixed with acetonitrile to prepare co-solvents, which are then used to fabricate polymer gel electrolytes of DSSCs. The introduction of this compound elevates the gel-to-liquid transition temperature of the electrolytes, significantly enhancing the stability of the gel-state DSSCs (Venkatesan et al., 2015).
Applications in Pharmaceutical Research
The compound and its analogs have shown potential in pharmaceutical applications. For instance, certain derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors, showing potent activity, especially when containing specific substituent groups. This highlights its relevance in developing therapeutic agents targeting specific cellular kinases (Wu et al., 2006).
In another study, derivatives of 3-(3-Methoxy-phenylamino)-propionitrile were synthesized and showed antimicrobial activity against various microbes such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating its potential in developing new antimicrobial agents (Halve et al., 2007).
Material Science and Catalysis
The compound's derivatives have been used in material science, particularly in the synthesis and characterization of novel materials. For example, 3-amino-5-methoxyisoxazole was synthesized from a derivative, with the study investigating the main factors influencing the synthesis, showing its importance in the precise creation of specialized chemical structures (Xue-xi, 2013).
Additionally, the compound finds application in catalysis, such as in the mono-methylation of phenylacetonitrile with dimethyl carbonate, which is crucial for preparing certain non-steroidal anti-inflammatory drugs. This demonstrates the compound's role in facilitating key chemical reactions in pharmaceutical synthesis (Molleti & Yadav, 2017).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. This includes its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves understanding the current state of research on the compound and identifying potential areas for future study.
Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For a specific compound like “3-(3-Methoxy-phenylamino)-propionitrile”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. Alternatively, you may be able to request this information from a professional chemist or a chemical supply company. Please handle all chemical compounds safely and responsibly.
Eigenschaften
IUPAC Name |
3-(3-methoxyanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11/h2,4-5,8,12H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLNXJJMNKZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367872 | |
| Record name | 3-(3-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-phenylamino)-propionitrile | |
CAS RN |
26424-07-7 | |
| Record name | 3-(3-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)


![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine](/img/structure/B1363856.png)
![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)






